Monoethylglycinexylidine (MEGX) is a pharmacologically active metabolite of the local anesthetic drug lidocaine [, ]. It is primarily recognized for its role in scientific research, specifically in the field of pharmacology and toxicology, where it serves as a valuable marker for assessing liver function [].
MEGX plays a crucial role as a marker for evaluating liver function []. Its formation rate from lidocaine serves as an indicator of the liver's metabolic capacity [, ].
Real-world Example: In a case study involving a liver transplant patient experiencing chronic rejection, the MEGX test was employed to confirm the hypothesis of a down-regulated P450 cytochrome system contributing to persistently high cyclosporine levels [, ].
MEGX is utilized in pharmacological research to investigate the disposition and metabolism of lidocaine in various contexts, including the influence of other drugs [, , ].
Real-world Example: A study explored the impact of opioids on lidocaine disposition in mice, observing that opioids elevated lidocaine plasma levels while reducing MEGX levels, highlighting a potential drug interaction [].
Monitoring MEGX levels helps assess lidocaine toxicity and the potential for adverse effects, particularly in scenarios involving high doses or compromised liver function [, ].
Real-world Example: A study examining lidocaine serum concentrations during fiberoptic bronchoscopy measured MEGX levels to ensure patient safety and monitor for potential toxicity [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4